molecular formula C14H24ClNO B1681240 Tapentadol CAS No. 175591-23-8

Tapentadol

Cat. No.: B1681240
CAS No.: 175591-23-8
M. Wt: 257.80 g/mol
InChI Key: ZELFLGGRLLOERW-XCBLFTOQSA-N

Description

Tapentadol is a centrally acting opioid analgesic belonging to the benzenoid class. It is primarily used for the management of moderate to severe pain. This compound has a dual mechanism of action, functioning both as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination allows it to provide effective pain relief with a potentially lower risk of side effects compared to other opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tapentadol involves several key steps:

    Formation of the Intermediate: The process begins with the reaction of 3-bromoanisole with magnesium to form a Grignard reagent. This intermediate is then reacted with 3-chloropropanol to yield 3-(3-methoxyphenyl)propan-1-ol.

    Cyclization: The intermediate undergoes cyclization in the presence of a strong acid to form 3-(3-methoxyphenyl)tetrahydrofuran.

    Reduction and Demethylation: The tetrahydrofuran derivative is reduced using lithium aluminum hydride, followed by demethylation using boron tribromide to yield 3-(3-hydroxyphenyl)tetrahydrofuran.

    Final Steps: The final steps involve the reaction of the tetrahydrofuran derivative with dimethylamine and subsequent reduction to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the ketone group to form secondary alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

Scientific Research Applications

Tapentadol has a wide range of applications in scientific research:

    Chemistry: It is studied for its unique dual mechanism of action and its potential to serve as a template for designing new analgesic compounds.

    Biology: Research focuses on its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: this compound is extensively researched for its efficacy in pain management, particularly in conditions like neuropathic pain and chronic musculoskeletal pain.

    Industry: The compound is used in the development of new pain relief medications and formulations.

Mechanism of Action

Tapentadol is often compared to other analgesics such as tramadol and oxycodone:

Comparison with Similar Compounds

  • Tramadol
  • Oxycodone
  • Morphine
  • Hydrocodone

Tapentadol’s unique dual mechanism of action and its balanced efficacy and safety profile make it a valuable option in pain management.

Biological Activity

Tapentadol is a centrally acting analgesic that has gained attention for its dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI). This profile distinguishes it from traditional opioids and offers potential advantages in pain management, particularly in chronic pain conditions.

This compound's efficacy in pain relief is attributed to its unique pharmacological properties:

  • Mu-Opioid Receptor Agonism : this compound binds to the mu-opioid receptor with a binding affinity (Ki) of approximately 0.096 µM in rat models and 0.16 µM in human recombinant receptors, indicating a strong interaction that facilitates analgesic effects .
  • Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine reuptake with a Ki value of 0.48 µM, which enhances its analgesic effect by increasing norepinephrine levels in the synaptic cleft .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other opioids:

Receptor TypeThis compound Ki (µM)Morphine Ki (µM)Oxycodone Ki (µM)
Mu-Opioid Receptor (MOR)0.0960.030.02
Delta-Opioid Receptor (DOR)0.970.450.3
Kappa-Opioid Receptor (KOR)0.910.51.2
Norepinephrine Transporter0.48N/AN/A

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in various pain conditions:

  • Chronic Pain Management : A randomized controlled trial assessed this compound extended release (ER) for chronic pain associated with diabetic peripheral neuropathy (DPN). Patients demonstrated significant reductions in pain intensity, with mean changes from baseline showing a reduction of approximately 3.22 points on an 11-point scale during the titration phase .
  • Neuropathic Pain : In another study, this compound was compared with pregabalin for neuropathic pain management, showing comparable efficacy and improved tolerability profiles, particularly regarding dizziness and somnolence .
  • Trigeminal Neuralgia Case Study : A case report highlighted the effectiveness of this compound in a patient with severe trigeminal neuralgia who had previously failed multiple treatments. The patient reported significant pain relief within days of starting this compound, suggesting its potential utility in treating this challenging condition .

Safety Profile

The safety profile of this compound has been extensively studied:

  • Adverse Events : A review indicated that gastrointestinal side effects were common but generally less severe than those associated with traditional opioids like oxycodone. The incidence of nausea and vomiting was notably lower in patients treated with this compound compared to those receiving oxycodone controlled release .
  • Tolerability : In elderly populations, this compound exhibited similar tolerability compared to younger patients, making it a suitable option for chronic pain management across age groups .

Properties

CAS No.

175591-23-8

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1

InChI Key

ZELFLGGRLLOERW-XCBLFTOQSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Appearance

Solid powder

melting_point

202-205

Key on ui other cas no.

175591-23-8

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 1161 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol
Nucynta
tapentadol
tapentadol hydrochloride

vapor_pressure

1.119X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The steps are: add 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine into a reaction flask, add hydroiodic acid, and perform heating and reflux for 5 hours; detect the reaction process by TLC; after that, cool the resultant to the room temperature, pour it to an alkaline solution to make the pH become 9, perform extraction by ethyl acetate and rinse by water; recycle the solvent by drying and decompression to obtain a light yellow liquid, 3-(3-hydroxy-phenyl)-N,N,2-trimethyl pentylamine; and separate the mother solution by a separator, form the salt by the acidification of hydrochloric acid to obtain tapentadol hydrochloride. HPLC: 99.56%, ee %>99.5%.
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Synthesis routes and methods II

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
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[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
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4 g
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18 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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